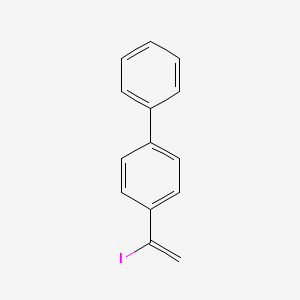
4-(1-Iodovinyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Iodovinyl)-1,1’-biphenyl is an organoiodine compound that features a biphenyl structure with an iodovinyl group attached to one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Iodovinyl)-1,1’-biphenyl typically involves the iodination of a vinyl-substituted biphenyl precursor. One common method is the reaction of 4-vinyl-1,1’-biphenyl with iodine in the presence of a catalyst such as copper or iron. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for 4-(1-Iodovinyl)-1,1’-biphenyl are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Iodovinyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodovinyl group can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, with conditions typically involving low temperatures and inert atmospheres.
Coupling Reactions: Palladium or nickel catalysts are often used, with conditions including bases like potassium carbonate and solvents such as toluene or THF
Major Products
The major products formed from these reactions include various substituted biphenyls and polycyclic aromatic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(1-Iodovinyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of organic electronic materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism by which 4-(1-Iodovinyl)-1,1’-biphenyl exerts its effects in chemical reactions involves the activation of the iodovinyl group. This activation facilitates nucleophilic attack or coupling with other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Bromovinyl)-1,1’-biphenyl
- 4-(1-Chlorovinyl)-1,1’-biphenyl
- 4-(1-Fluorovinyl)-1,1’-biphenyl
Uniqueness
4-(1-Iodovinyl)-1,1’-biphenyl is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes the compound more reactive in certain types of chemical reactions, such as cross-coupling and substitution reactions .
Eigenschaften
Molekularformel |
C14H11I |
|---|---|
Molekulargewicht |
306.14 g/mol |
IUPAC-Name |
1-(1-iodoethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11I/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI-Schlüssel |
QFMDTEKOFNYIAK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
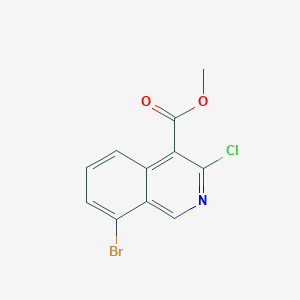

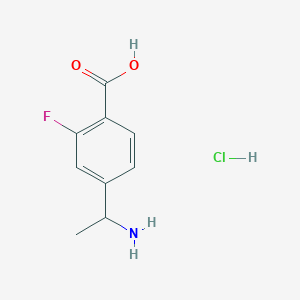
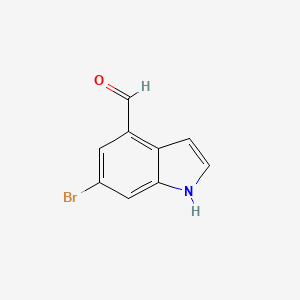
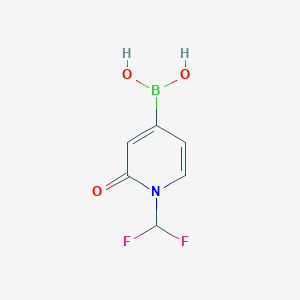
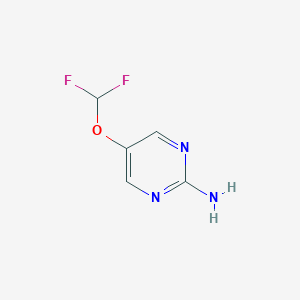
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
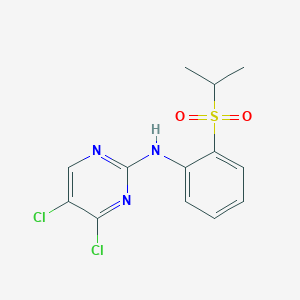
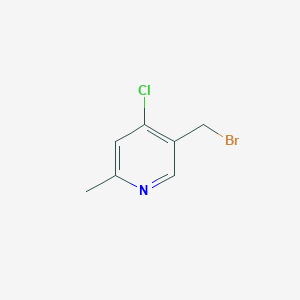
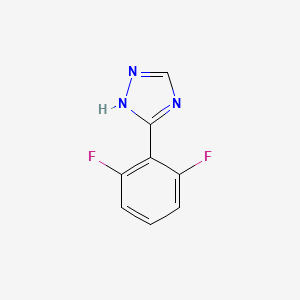
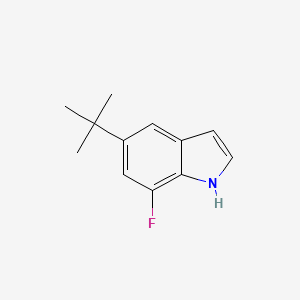
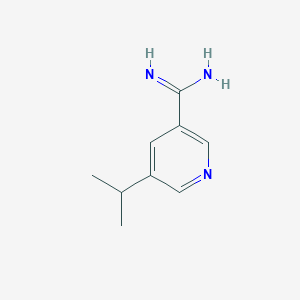
![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)
